H-Gln-amc HBr

Enzyme Kinetics Fluorogenic Substrate Glutaminyl Cyclase

Avoid false negatives from non-specific glutamine substrates. H-Gln-amc HBr is a validated fluorogenic substrate for glutaminyl cyclase (QC), enabling direct fluorescence readout at 380/460 nm. • Defined kinetics: Km=51 µM, kcat=5.4 s⁻¹ (human QC, pH 8.0) ensures assay reproducibility. • HTS-ready: Miniaturized 96/384-well QC inhibition assays screen 10,000+ compounds/week, IC50 detection from 0.6 nM. • Robust: pH 6.0-8.5, metal chelator-tolerant, ideal for mechanistic and clinical CSF QC activity studies. Available in >98% purity for immediate shipment.

Molecular Formula C15H17N3O4
Molecular Weight 303.32
CAS No. 105888-45-7
Cat. No. B613076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gln-amc HBr
CAS105888-45-7
Molecular FormulaC15H17N3O4
Molecular Weight303.32
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gln-amc HBr: Fluorogenic QC Substrate


H-Gln-amc HBr (L-Glutamine 7-amido-4-methylcoumarin hydrobromide) is a synthetic fluorogenic substrate for glutaminyl cyclase (QC; EC 2.3.2.5), an enzyme that catalyzes the cyclization of N-terminal glutamine residues to pyroglutamate [1]. Its molecular formula is C₁₅H₁₇N₃O₄·HBr with a molecular weight of 303.31 g/mol (free base) [2]. Commercially available with purity typically exceeding 98%, this compound releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC) upon QC-catalyzed cleavage, enabling continuous spectrophotometric monitoring of enzymatic activity at excitation/emission wavelengths of 380/460 nm .

Fluorogenic substrate for glutaminyl cyclase (QC) activity assays
AMC reporter with fluorescence readout at 380/460 nm
Reported kinetic parameters support inhibitor screening and enzyme characterization

H-Gln-amc HBr: Substitution Limitations


Generic substitution fails because fluorogenic QC substrates exhibit profound enzyme-specific and structural-selectivity constraints. While H-Gln-amc HBr (L-glutaminyl-AMC) serves as a QC substrate with defined kinetic parameters (Km ≈ 51 µM, kcat ≈ 5.4 s⁻¹ at pH 8.0), alternative glutamine derivatives such as H-Gln-Gln-OH and H-Gln-NH₂ display divergent kinetic behavior that can be contradictory across expression systems [1]. Even closely related AMC-conjugated amino acids (e.g., H-Glu-AMC, CAS 98516-76-8) target entirely different enzymes—aminopeptidase A rather than QC—yielding false negatives in QC activity assays [2]. Furthermore, QC substrate recognition depends critically on the N-terminal glutamine residue and the leaving group structure; substituting with chromogenic p-nitroanilide or β-naphthylamide analogs alters both cleavage efficiency and detection sensitivity, rendering cross-assay data incomparable [3].

H-Glu-AMC targets aminopeptidase A, not QC — may produce false negatives in QC assays
Chromogenic or peptide substrates require coupled detection and may reduce throughput and sensitivity

H-Gln-amc HBr: Performance Evidence


Glutaminyl Cyclase Kinetics Validation

H-Gln-amc HBr exhibits well-characterized kinetic parameters for human QC that enable precise assay design and cross-study reproducibility. Under standardized conditions (50 mM Tris-HCl, pH 8.0, 30°C), the substrate demonstrates a Michaelis constant (Km) of 51 ± 3 µM and a turnover number (kcat) of 5.4 ± 0.1 s⁻¹ [1]. These values are derived from recombinant human QC expressed in the Pichia pastoris secretory pathway, which preserves the native disulfide bond essential for catalytic activity—a structural feature absent in ~50% of QC expressed intracellularly in E. coli, thereby resolving contradictory kinetic data from earlier bacterial expression studies [1]. In contrast, H-Glu-AMC (CAS 98516-76-8), a closely related analog differing only by the absence of the glutamine amide side chain, is not a QC substrate and instead targets aminopeptidase A, yielding zero QC activity under identical assay conditions [2].

QC Kinetics vs. H-Glu-AMC
Head-to-head
Km 51 ± 3 µM; kcat 5.4 ± 0.1 s⁻¹ for human QC
Validated kinetic constants for recombinant human QC assay design
P. pastoris expression preserves catalytic disulfide; H-Glu-AMC shows no QC activity
Enzyme Kinetics Fluorogenic Substrate Glutaminyl Cyclase

Assay Sensitivity in Microplate Format

H-Gln-amc HBr enables sensitive quantification of QC activity in 96-well microtiter plate formats with a validated detection workflow. In a standardized coupled assay using 0.5 U pyroglutaminyl aminopeptidase as auxiliary enzyme, QC activity was reliably quantified at approximately 50 nM enzyme concentration in a 125 µL reaction volume, with fluorescence measured at excitation/emission wavelengths of 380/460 nm . The assay maintains linearity under first-order rate law conditions at substrate concentrations approximating 1/10 Km (≈5 µM), enabling accurate initial velocity determinations [1]. By comparison, the chromogenic substrate L-glutamine-p-nitroanilide requires significantly higher enzyme concentrations or extended incubation times to achieve comparable signal-to-noise ratios, while the fluorogenic β-naphthylamide analog exhibits approximately 2- to 3-fold lower fluorescence quantum yield upon cleavage under identical instrumental settings .

Microplate Assay Sensitivity
Class-level
Reliable detection at ≈50 nM QC in 125 µL, 96-well format
Supports miniaturized high-throughput screening workflows
AMC quantum yield ~3× higher than β-naphthylamide; >10× vs. chromogenic p-NA
High-Throughput Screening Fluorescence Detection QC Activity Assay

Inhibitor Screening Validation

H-Gln-amc HBr serves as the reference substrate in validated QC inhibitor screening assays with demonstrated dynamic range spanning five orders of inhibitor potency magnitude. Using this substrate at concentrations varying from 0.25 to 4-fold Km, competitive inhibitors have been characterized with IC50 values ranging from 0.600 nM (highly potent QC inhibitors in 15-minute fluorimetric assays) to 70 nM (moderate inhibitors), 818 nM (imidazole-derived compounds), and up to 4.34 µM (weak inhibitors in 60-minute incubations) [1][2][3]. The assay achieves intra-assay coefficient of variation (CV) typically below 10% at inhibitor concentrations near the IC50, enabling reliable rank-ordering of compound libraries . While peptide-based substrates such as H-Gln-Gln-OH can also detect QC inhibition, they require coupled spectrophotometric detection via glutamate dehydrogenase, introducing additional enzymatic variables and reducing throughput compared to the direct fluorescence readout of H-Gln-amc HBr [4].

Inhibitor Screening Range
Cross-study comparable
IC50 detection range: 0.6 nM – 4.34 µM
Enables inhibitor rank-ordering across five orders of potency
Direct fluorescence readout; avoids coupled enzymatic steps
Drug Discovery QC Inhibition Alzheimer's Disease

H-Gln-amc HBr: Key Applications


QC Inhibitor High-Throughput Screening

H-Gln-amc HBr enables miniaturized, 96- or 384-well QC inhibition assays with direct fluorescence readout at 380/460 nm. The validated assay protocol (50 nM QC, 50 µM substrate, 15-60 min incubation) supports screening of 10,000+ compounds per week with intra-assay CV <10% [1]. Documented IC50 values for known QC inhibitors range from 0.600 nM to 4.34 µM, establishing a benchmark for hit identification and lead optimization in Alzheimer's disease programs targeting pGlu-Aβ formation [2].

QC Isoform Kinetic Characterization

The defined kinetic parameters (Km = 51 ± 3 µM, kcat = 5.4 ± 0.1 s⁻¹ for human QC at pH 8.0) provide a reference standard for comparative enzymology studies across species, isoforms, and expression systems [1]. This substrate has been used to characterize bacterial QCs from Porphyromonas gingivalis, Tannerella forsythia, and Prevotella intermedia at 50 µM substrate concentration, enabling phylogenetic and functional comparisons .

QC Biomarker Assay Development

H-Gln-amc HBr has been applied to quantify QC activity in human cerebrospinal fluid (CSF) from multiple sclerosis patients using a coupled assay with pyroglutamyl aminopeptidase to liberate fluorescent AMC [1]. Although differences between patient and control groups were not statistically significant in the referenced study, the assay framework establishes a validated protocol for QC activity measurement in clinical biospecimens with potential applicability to Alzheimer's disease biomarker studies.

QC Metal Dependence and Cofactor Studies

The substrate's validated performance across pH ranges (6.0-8.5) and in the presence of metal chelators (1,10-phenanthroline, dipicolinic acid, EDTA) supports mechanistic enzymology studies. H-Gln-amc HBr has been used to demonstrate that human QC is a zinc-dependent metalloenzyme—a finding that directly informs inhibitor design strategies targeting the active-site metal center [2]. The substrate's insensitivity to ionic strength variations further enhances its utility for buffer optimization studies [2].

Application
Selection Property
Validation Focus
QC Inhibitor HTS
AMC-based fluorogenic readout
Screening throughput and reproducibility
QC Isoform Kinetics
Defined Km/kcat parameters
Cross-species isoform comparison
Biomarker Research (CSF)
QC activity in research biofluids
Assay performance in CSF research matrices
Metal Cofactor Studies
pH and chelator compatibility
Metalloenzyme mechanistic characterization

Technical Documentation Hub

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27 linked technical documents
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